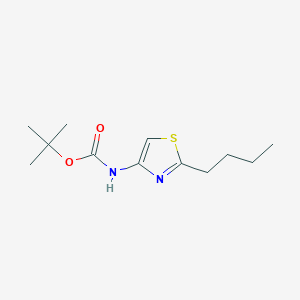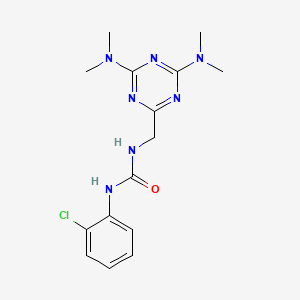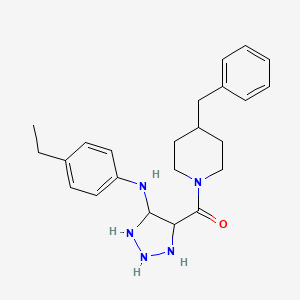
N-(2-methoxyphenyl)-2-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-methoxyphenyl)-2-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities, including anticancer properties. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and evaluated for various biological activities, such as anticancer and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides was achieved through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was conducted from salicylic acid and 4-aminopyridine, indicating the versatility of synthetic routes for benzamide compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . Density functional theory (DFT) calculations can provide insights into the geometrical parameters, electronic properties, and thermodynamic properties of these molecules .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds and aromatic π-π interactions, as seen in the molecular structures of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide . These interactions can significantly influence the stability and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, can be influenced by their molecular structure. The introduction of substituents like methoxy groups can affect these properties and the biological activity of the compounds. For instance, the antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test . Additionally, the introduction of isotopes such as deuterium and tritium into benzamide derivatives can be used for labeling and tracking purposes in biological systems .
Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating its versatility in organic synthesis and potential applications in producing pharmaceutical intermediates (Calvez, Chiaroni, & Langlois, 1998).
Histone Deacetylase Inhibition
Another application of related compounds is in the inhibition of histone deacetylases, where N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has shown significant antitumor activity and has entered clinical trials, indicating the potential of structurally related compounds in cancer therapy (Zhou et al., 2008).
Neuroleptic Activity
Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been designed and synthesized as potential neuroleptics, showing inhibitory effects on stereotyped behavior in rats, which could have implications for the development of new psychiatric medications (Iwanami et al., 1981).
High-Yield Synthesis Techniques
A simple and high-yield synthesis method for related benzamides demonstrates the compound's utility in the preparation of imaging agents like (S)-123I-IBZM, which are crucial in diagnostic medicine (Bobeldijk et al., 1990).
Capillary Electrophoresis
The compound has been involved in studies concerning the capillary electrophoretic separation of related substances, indicating its role in improving the quality control measures for pharmaceutical compounds, such as imatinib mesylate (Ye et al., 2012).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-8-3-4-9-16(15)20(24)22(14-21-13-7-12-19(21)23)17-10-5-6-11-18(17)25-2/h3-6,8-11H,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQVCGBXKXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)





![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)